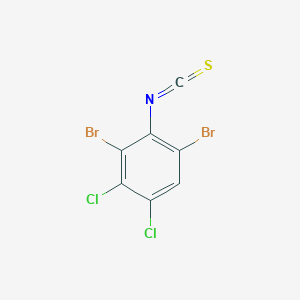![molecular formula C21H31N3O4 B13711563 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid is a complex organic compound that features a benzoic acid core substituted with a piperidyl and piperazinyl group. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid typically involves multiple steps:
Formation of the Piperazinyl Intermediate: The initial step involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group to form Boc-piperazine.
Coupling with Benzoic Acid Derivative: The Boc-protected piperazine is then coupled with a benzoic acid derivative under specific reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazinyl and piperidyl groups.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Coupling Agents: EDCI and DMAP are frequently used in the coupling reactions to form the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid involves its interaction with specific molecular targets. The piperazinyl and piperidyl groups can interact with enzymes and receptors, potentially modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound features a similar Boc-protected piperazine group but is attached to a pyridine ring instead of a benzoic acid.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound is closely related, differing mainly in the presence of the Boc protecting group.
Uniqueness
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C21H31N3O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26) |
InChI Key |
VPBRWWHXQDNVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




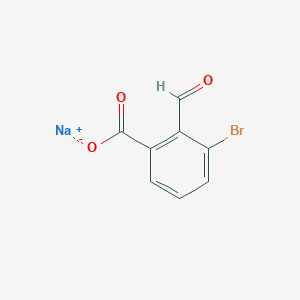
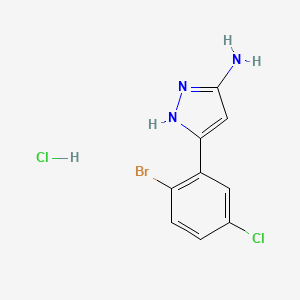
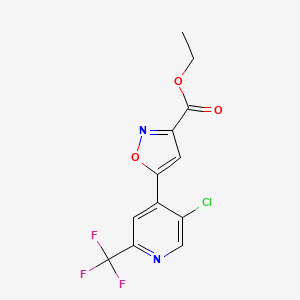
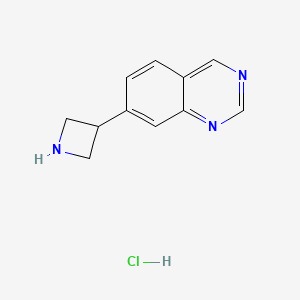
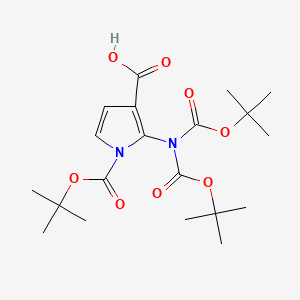
![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)
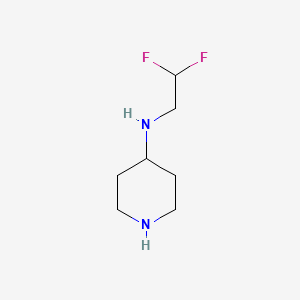
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)
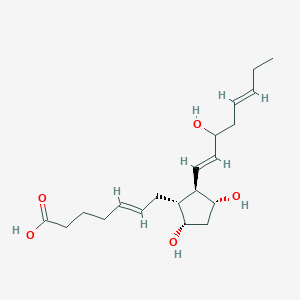
![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)
